3-ethyl-2-hydroxy-7,7-dimethyl-6,8-dihydro-1H-quinoline-4,5-dione
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Overview
Description
3-ethyl-2-hydroxy-7,7-dimethyl-6,8-dihydro-1H-quinoline-4,5-dione is a heterocyclic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-hydroxy-7,7-dimethyl-6,8-dihydro-1H-quinoline-4,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-hydroxy-7,7-dimethyl-6,8-dihydro-1H-quinoline-4,5-dione can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
3-ethyl-2-hydroxy-7,7-dimethyl-6,8-dihydro-1H-quinoline-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activity and can be used in the development of pharmaceuticals.
Medicine: It may serve as a lead compound in drug discovery for various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-ethyl-2-hydroxy-7,7-dimethyl-6,8-dihydro-1H-quinoline-4,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the specific substituents.
2-hydroxyquinoline: Another analog with a hydroxyl group at the 2-position.
7,7-dimethylquinoline: A compound with similar substituents but different overall structure.
Uniqueness
3-ethyl-2-hydroxy-7,7-dimethyl-6,8-dihydro-1H-quinoline-4,5-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione |
InChI |
InChI=1S/C13H17NO3/c1-4-7-11(16)10-8(14-12(7)17)5-13(2,3)6-9(10)15/h4-6H2,1-3H3,(H2,14,16,17) |
InChI Key |
ZTEASBKASOXFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(CC(CC2=O)(C)C)NC1=O)O |
Origin of Product |
United States |
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